4-(Aminomethyl)-N-cyclopropylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-(aminomethyl)-N-cyclopropylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c11-7-8-1-5-10(6-2-8)15(13,14)12-9-3-4-9/h1-2,5-6,9,12H,3-4,7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJFINYLNMCTKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-N-cyclopropylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzenesulfonamide core, followed by the introduction of the aminomethyl group and the cyclopropyl substituent. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired transformations occur efficiently.
For example, the synthesis might begin with a Friedel-Crafts acylation to introduce the sulfonamide group, followed by a reduction step to convert the acyl group to an amine. The cyclopropyl group can be introduced through a cyclopropanation reaction using diazo compounds and transition metal catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-N-cyclopropylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of suitable catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.
Scientific Research Applications
4-(Aminomethyl)-N-cyclopropylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical studies, including enzyme inhibition and protein binding assays.
Medicine: Research into its potential therapeutic effects, such as antimicrobial and anticancer activities, is ongoing. Its unique structure allows it to target specific biological pathways.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-N-cyclopropylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
4-Amino-N-cyclopropylbenzene-1-sulfonamide (CAS: 177785-41-0)
- Molecular Formula : C₉H₁₂N₂O₂S (MW: 220.27 g/mol).
- Key Difference: The absence of the methylene spacer (-CH₂-) between the benzene ring and the amino group results in a smaller molecular weight and altered electronic properties.
- Implications: The aminomethyl group in the target compound may enhance solubility due to increased polarity compared to the direct amino substitution.
4-Methoxy-N-(3-propylcyclopent-2-en-1-ylidene)benzenesulfonamide (Compound 1g)
- Structure : Features a methoxy (-OCH₃) group (electron-donating) and a bulky cyclopentenylidene substituent.
- Comparison : The methoxy group increases electron density on the benzene ring, contrasting with the electron-withdrawing sulfonamide group. The cyclopentenylidene moiety introduces significant steric hindrance, which may reduce bioavailability compared to the cyclopropyl group in the target compound .
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide
- Structure : Incorporates a pyrazole ring with a chlorophenyl substituent.
- The pyrazole ring enables hydrogen bonding, a feature absent in the aminomethyl-cyclopropyl-sulfonamide structure. Such differences highlight divergent pharmacological applications (e.g., anti-inflammatory vs. antimicrobial) .
Pharmacological and Physicochemical Properties
| Property | 4-(Aminomethyl)-N-cyclopropylbenzene-1-sulfonamide | 4-Amino-N-cyclopropylbenzene-1-sulfonamide | 4-Methoxy-N-(cyclopentenylidene)benzenesulfonamide |
|---|---|---|---|
| Molecular Weight | 234.30 g/mol | 220.27 g/mol | ~300 g/mol (estimated) |
| LogP (Lipophilicity) | Predicted ~1.5 (moderate) | ~1.2 (lower due to -NH₂) | ~2.8 (higher due to -OCH₃ and bulky substituent) |
| Solubility | Moderate (enhanced by -CH₂NH₂) | Low (polar -NH₂ without spacer) | Poor (steric hindrance) |
| Bioactivity | Potential enzyme inhibition (hypothesized) | Antibacterial (PubChem: 19504) | Unreported; structural complexity may limit utility |
Biological Activity
4-(Aminomethyl)-N-cyclopropylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant research findings, including case studies and data tables that summarize its biological activity.
The primary biological target for this compound is Lipoprotein-associated phospholipase A2 (Lp-PLA2) . This enzyme plays a crucial role in the atherosclerotic pathway, and the compound acts as an inhibitor of Lp-PLA2 , leading to a significant reduction in atherosclerotic plaque formation.
Biochemical Pathways
The inhibition of Lp-PLA2 by this compound affects several biochemical pathways related to lipid metabolism and inflammation. By modulating these pathways, the compound may contribute to cardiovascular health by preventing plaque buildup in arteries.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound is a 2’-MOE antisense oligonucleotide conjugated to GalNAc3 . This conjugation enhances its stability and bioavailability, making it a promising candidate for therapeutic applications.
Biological Activity and Case Studies
Research has demonstrated various biological activities associated with this compound. Notably, studies have shown its effects on perfusion pressure and coronary resistance:
- Perfusion Pressure : In experiments, this compound exhibited a dose-dependent decrease in perfusion pressure compared to other benzenesulfonamide derivatives. The results suggest that it interacts with biomolecules regulating blood pressure, potentially through calcium channel inhibition .
- Coronary Resistance : The compound significantly reduced coronary resistance compared to controls and other derivatives, indicating its potential role in cardiovascular modulation .
Data Tables
Q & A
Basic: What are the optimal synthetic routes and purification strategies for 4-(Aminomethyl)-N-cyclopropylbenzene-1-sulfonamide?
The synthesis typically involves multi-step reactions, starting with sulfonylation of 4-(aminomethyl)benzene derivatives followed by cyclopropane ring introduction. A common approach includes:
- Step 1 : Sulfonylation of 4-(aminomethyl)aniline using cyclopropylamine in the presence of a coupling agent (e.g., EDCI/HOBt) under anhydrous conditions .
- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
- Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-sulfonylation. Use inert atmosphere (N₂/Ar) to prevent oxidation of the aminomethyl group .
Basic: How is structural characterization of this compound validated in academic research?
Structural validation employs:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the cyclopropyl group (δ ~0.5–1.5 ppm for cyclopropyl protons) and sulfonamide NH (δ ~7.5 ppm, broad singlet) .
- X-ray Crystallography : Single-crystal analysis (e.g., PDB ID 72D) resolves bond angles and confirms stereochemistry, with R-factors <0.06 indicating high precision .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (theoretical m/z = 212.07 for C₉H₁₂N₂O₂S) .
Basic: What are the solubility and stability profiles under experimental conditions?
- Solubility : Moderately soluble in DMSO (~10 mM) and ethanol (~5 mM), but poorly soluble in aqueous buffers (pH 7.4). Use co-solvents like PEG-400 for in vitro assays .
- Stability : Stable at −20°C for >2 years. Degrades in acidic conditions (pH <3) via sulfonamide hydrolysis; avoid prolonged exposure to light due to potential photodegradation .
Advanced: How does this compound interact with enzyme targets, and what experimental designs validate its inhibitory effects?
- Mechanism : Acts as a competitive inhibitor of urokinase-type plasminogen activator (uPA), mimicking 4-(aminomethyl) benzoic acid derivatives. Docking studies (AMBER/GAFF force fields) show binding to the S1 pocket with ΔG ≈ −8.2 kcal/mol .
- Assay Design : Use fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) in kinetic assays (IC₅₀ ~50 nM). Include controls with suramin (known uPA inhibitor) to benchmark potency .
Advanced: What computational methods predict its pharmacokinetic and toxicity profiles?
- ADMET Prediction : Tools like SwissADME calculate logP (~1.2), moderate BBB permeability, and CYP450 inhibition risk (CYP2C9).
- MD Simulations : AMBER16 simulations (100 ns) assess stability in biological membranes, revealing low membrane disruption potential .
- Contradictions : Predicted hepatic clearance (CLhep) varies between QSAR models (e.g., ADMET Predictor vs. Protox), necessitating in vivo validation .
Advanced: How is in vivo efficacy evaluated, and what are key translational challenges?
- In Vivo Models : Administer orally (10–50 mg/kg) in xenograft mice to assess tumor growth inhibition. Monitor plasma half-life (~2.3 hr) and metabolite formation via LC-MS/MS .
- Challenges : Low bioavailability (<30%) due to first-pass metabolism. Prodrug strategies (e.g., esterification of the sulfonamide) are under investigation .
Advanced: What strategies enhance selectivity in targeting specific biological pathways?
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzene ring to improve affinity for uPA over tPA (tissue plasminogen activator) .
- Kinetic Selectivity Assays : Compare inhibition constants (Kᵢ) across serine proteases using SPR (surface plasmon resonance) to quantify binding kinetics .
Advanced: How do solid-state properties (e.g., polymorphism) impact formulation?
- Polymorphism Screening : Use DSC (differential scanning calorimetry) and PXRD to identify stable crystalline forms. Form I (melting point ~215°C) is preferred for tablet formulations .
- Co-crystallization : Co-formers like succinic acid improve solubility by 3-fold without altering stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
